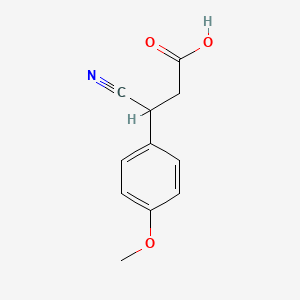

3-cyano-3-(4-methoxyphenyl)propanoic acid

Description

The exact mass of the compound 3-cyano-3-(4-methoxyphenyl)propanoic acid is 205.07389321 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-cyano-3-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-3-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDMDZGSRLDCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396374 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-74-9 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 3-Cyano-3-(4-methoxyphenyl)propanoic acid

Executive Summary

In the landscape of modern organic synthesis and neuropharmacological drug development, 3-cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 32856-74-9)[1] serves as a pivotal bifunctional building block. As a Senior Application Scientist, I frequently utilize β -cyano acids not merely as end-products, but as highly programmable intermediates. The presence of both a carboxylic acid and a cyano group allows for orthogonal reactivity, making this specific compound an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly γ -amino acid derivatives targeting the central nervous system.

This whitepaper provides an authoritative breakdown of its physical properties, a self-validating synthetic protocol, and its mechanistic role in drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 3-cyano-3-(4-methoxyphenyl)propanoic acid is critical for optimizing downstream reactions, solvent selection, and purification workflows. The compound exhibits a molecular weight of 205.21 g/mol [2] and typically presents as a white to off-white crystalline solid[3].

The table below synthesizes its core quantitative data and explains the structural causality behind these properties:

| Property | Value | Causality / Structural Significance |

| Chemical Name | 3-Cyano-3-(4-methoxyphenyl)propanoic acid | IUPAC nomenclature defining the β -cyano and aryl substitutions[4]. |

| CAS Number | 32856-74-9 | Unique registry identifier for sourcing and compliance. |

| Molecular Formula | C11H11NO3 | Dictates stoichiometric calculations for downstream reactions[2]. |

| Molecular Weight | 205.21 g/mol | Verified mass for mass spectrometry (ESI-MS) and yield calculations[2]. |

| Appearance | White to off-white solid | Indicates high purity; structural impurities often present as yellow oils. |

| Solubility | Soluble in EtOH, DMSO; Insoluble in H₂O | Driven by the lipophilic 4-methoxyphenyl ring, enabling phase-separation during aqueous workups. |

Note: The electron-donating nature of the para-methoxy group significantly influences the electron density of the aromatic ring, which in turn affects the dipole moment and crystallization behavior of the molecule.

Synthetic Methodology: The Cyanide Conjugate Addition Workflow

The most robust synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid relies on the nucleophilic conjugate addition (Michael addition) of a cyanide anion to 4-methoxycinnamic acid[5]. This hydrocyanation approach is favored due to its high regioselectivity[6].

Step-by-Step Experimental Protocol

Caution: Handling cyanides requires strict adherence to safety protocols, including the use of a well-ventilated fume hood and basic traps for potential HCN gas.

-

Substrate Solubilization: Dissolve 1.0 equivalent of 4-methoxycinnamic acid in absolute ethanol.

-

Causality: Ethanol provides a homogeneous medium for the organic substrate while remaining completely miscible with the aqueous cyanide solution added in the next step.

-

-

Cyanide Addition: Slowly add 1.5 equivalents of aqueous Potassium Cyanide (KCN) to the stirring solution.

-

Causality: Water is required to dissolve the inorganic KCN salt. The resulting mixed solvent system ensures both reactants are available in the same phase.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 4 to 6 hours.

-

Causality: The conjugate addition of a cyanide ion to a sterically hindered β -position requires thermal activation to overcome the kinetic activation energy barrier.

-

-

Acidification & Precipitation: Cool the mixture to 0°C and carefully adjust the pH to 2 using 2M HCl.

-

Causality: The reaction initially yields the soluble potassium salt of the propanoic acid. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the crystallization of the target product.

-

-

Isolation: Isolate the precipitate via vacuum filtration and wash with ice-cold water.

Validation Checkpoint (Self-Validating System)

To ensure the protocol's success, the reaction must be monitored via TLC (Hexanes:EtOAc 1:1, 1% AcOH). The starting material is highly UV-active; the reaction is complete when this spot disappears. Post-isolation, analyze the product via ¹H-NMR (DMSO-d6). The definitive marker of success is the disappearance of the vinylic doublets (typically δ 6.3 and 7.6 ppm, J = 16 Hz) and the emergence of an ABX spin system , representing the diastereotopic -CH₂- protons coupling with the chiral -CH(CN)- proton.

Fig 1: Experimental workflow for the synthesis and isolation of the target beta-cyano acid.

Mechanistic Pathway & Downstream Drug Development

The true value of 3-cyano-3-(4-methoxyphenyl)propanoic acid lies in its application within neuropharmacology. By subjecting the β -cyano acid to catalytic hydrogenation (using H₂ gas over a Raney Nickel catalyst), the cyano group (-C≡N) is selectively reduced to a primary amine (-CH₂NH₂).

This transformation yields 4-amino-3-(4-methoxyphenyl)butanoic acid . This resulting γ -amino acid is a direct structural analog of well-known active pharmaceutical ingredients like Baclofen and Phenibut, which are potent modulators of the GABA-B receptor.

Mechanistic Causality: The electron-donating methoxy group on the aromatic ring increases the overall electron density of the aryl moiety. In drug design, this modification is strategically used to alter the lipophilicity (LogP) of the molecule, potentially enhancing its ability to cross the blood-brain barrier (BBB) and optimizing its binding affinity within the lipophilic pockets of the GABA-B receptor compared to unsubstituted analogs.

Fig 2: Pharmacological pathway from beta-cyano acid intermediate to a GABAergic active pharmaceutical.

References

-

Title: Nitrile - Preparation and Reactions Source: Wikipedia URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 63895-78-3|2-(4-Methoxyphenyl)-3-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 4. 32856-74-9_CAS号:32856-74-9_3-cyano-3-(4-methoxyphenyl)propanoic acid - 化源网 [chemsrc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-cyano-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-cyano-3-(4-methoxyphenyl)propanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, this document synthesizes available information, including its fundamental molecular properties, and provides insights into its synthesis, potential reactivity, and applications by drawing parallels with closely related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this molecule and areas for future investigation.

Introduction: The Chemical Landscape of Arylpropanoic Acids

Arylpropanoic acids are a well-established class of compounds with significant applications, most notably in the pharmaceutical industry as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of additional functional groups, such as a nitrile moiety, can dramatically alter the physicochemical properties and biological activities of these molecules. The cyano group is a versatile functional group in medicinal chemistry, known to improve pharmacokinetic profiles and act as an electrophilic warhead in covalent inhibitors[1]. 3-cyano-3-(4-methoxyphenyl)propanoic acid, with its unique combination of a carboxylic acid, a nitrile group, and a methoxy-substituted aromatic ring, represents a scaffold with considerable potential for further chemical exploration and development.

Molecular Properties of 3-cyano-3-(4-methoxyphenyl)propanoic acid

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. The following table summarizes the key molecular identifiers for 3-cyano-3-(4-methoxyphenyl)propanoic acid.

| Property | Value | Source |

| Molecular Weight | 205.21 g/mol | N/A |

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| CAS Number | 32856-74-9 | N/A |

| SMILES | O=C(O)CC(C#N)C1=CC=C(OC)C=C1 | N/A |

Synthesis Strategies for 3-Aryl-3-Cyanopropanoic Acids

General Synthetic Approach

A plausible synthetic route involves the reaction of a substituted benzaldehyde with a cyanoacetate, followed by hydrolysis. A general procedure for the synthesis of related 3-aryl-3-cyano-propenoic acids involves the condensation of a nitrile with glyoxalic acid[2].

A potential synthetic workflow for 3-cyano-3-(4-methoxyphenyl)propanoic acid is outlined below:

Caption: A potential synthetic pathway to 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on general organic synthesis principles for related compounds:

Step 1: Knoevenagel Condensation

-

To a solution of 4-methoxybenzaldehyde and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.

-

Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and isolate the crude product, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Step 2: Michael Addition

-

Dissolve the purified ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in a suitable solvent.

-

Add a source of cyanide, such as sodium cyanide, to initiate the Michael addition.

-

Stir the reaction at an appropriate temperature until completion (monitored by TLC).

-

Work up the reaction to isolate the crude diethyl 2,4-dicyano-3-(4-methoxyphenyl)pentanedioate.

Step 3: Hydrolysis and Decarboxylation

-

Subject the crude product from Step 2 to acidic or basic hydrolysis. For example, reflux with a strong acid like hydrochloric acid.

-

The hydrolysis will convert the nitrile and ester groups to carboxylic acids, and the subsequent heating will promote decarboxylation.

-

After cooling, the final product, 3-cyano-3-(4-methoxyphenyl)propanoic acid, can be isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-cyano-3-(4-methoxyphenyl)propanoic acid, this section provides predicted spectroscopic data based on the known effects of its functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.3 | Doublet | 2H | Aromatic protons ortho to the propanoic acid substituent |

| ~6.9 | Doublet | 2H | Aromatic protons meta to the propanoic acid substituent |

| ~4.0 | Singlet | 1H | Methine proton (-CH(CN)COOH) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.0 | Multiplet | 2H | Methylene protons (-CH₂-) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~160 | Aromatic carbon attached to the methoxy group |

| ~130-135 | Quaternary aromatic carbon |

| ~128-130 | Aromatic CH carbons ortho to the propanoic acid substituent |

| ~118-122 | Nitrile carbon (-C≡N) |

| ~114-116 | Aromatic CH carbons meta to the propanoic acid substituent |

| ~55 | Methoxy carbon (-OCH₃) |

| ~40-45 | Methine carbon (-CH(CN)COOH) |

| ~35-40 | Methylene carbon (-CH₂-) |

Predicted IR Spectrum

The infrared spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~2240-2260 | C≡N stretch of the nitrile |

| ~1700-1725 | C=O stretch of the carboxylic acid |

| ~1600, ~1500 | C=C stretches of the aromatic ring |

| ~1250 | C-O stretch of the aryl ether |

Reactivity and Potential Applications

The chemical reactivity of 3-cyano-3-(4-methoxyphenyl)propanoic acid is dictated by its three primary functional groups: the carboxylic acid, the nitrile, and the electron-rich aromatic ring.

Caption: Reactivity profile of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives.

-

Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other important functionalities[3]. The electrophilic nature of the nitrile carbon also makes it a potential target for nucleophilic attack[1].

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, suggesting that further functionalization of the aromatic ring is feasible.

Given these reactive handles, 3-cyano-3-(4-methoxyphenyl)propanoic acid is a promising building block for the synthesis of more complex molecules. Cyanopropanoic acid derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals[4][5]. The presence of both a carboxylic acid and a nitrile group in a single molecule offers opportunities for creating compounds with diverse biological activities, including potential enzyme inhibition[6].

Safety and Handling

Specific safety data for 3-cyano-3-(4-methoxyphenyl)propanoic acid is not available. However, based on the known hazards of related aromatic carboxylic acids, appropriate safety precautions should be taken.

-

General Hazards: Aromatic carboxylic acids can be irritants to the skin, eyes, and respiratory tract[7][8].

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion and Future Directions

3-cyano-3-(4-methoxyphenyl)propanoic acid is a molecule with significant untapped potential. While this guide provides a foundational understanding based on its molecular structure and comparisons with related compounds, further experimental work is necessary to fully elucidate its properties and applications. Key areas for future research include the development and optimization of a reliable synthetic protocol, comprehensive spectroscopic characterization, and exploration of its biological activities. The insights provided herein are intended to catalyze further investigation into this promising chemical entity.

References

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

-

A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

-

A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS. Retrieved March 13, 2026, from [Link]

-

2-Cyanopropanoic acid. (n.d.). MySkinRecipes. Retrieved March 13, 2026, from [Link]

-

Carboxylic acid. (2021, December 31). Sciencemadness Wiki. Retrieved March 13, 2026, from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). (n.d.). NP-MRD. Retrieved March 13, 2026, from [Link]

-

20: Carboxylic Acids and Nitriles. (2024, May 9). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]

-

Effect of different nitriles and corresponding carboxylic acids on the... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, November 11). ACS Publications. Retrieved March 13, 2026, from [Link]

-

Carboxylic acid - Nitriles, Synthesis, Reactions. (2026, January 22). Britannica. Retrieved March 13, 2026, from [Link]

-

Carboxylic acids and Nitriles. (n.d.). Philadelphia University. Retrieved March 13, 2026, from [Link]

-

Carboxylic acid - Aromatic, Organic, Reactions. (2026, January 22). Britannica. Retrieved March 13, 2026, from [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023, July 19). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

-

A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. (2024, November 14). MDPI. Retrieved March 13, 2026, from [Link]

-

13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved March 13, 2026, from [Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved March 13, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. Retrieved March 13, 2026, from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved March 13, 2026, from [Link]

-

3-(4-Methoxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

-

Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications. (2026, January 10). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved March 13, 2026, from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH... (n.d.). Doc Brown's Chemistry. Retrieved March 13, 2026, from [Link]

-

NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. (2015, July 2). Semantic Scholar. Retrieved March 13, 2026, from [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Semantic Scholar. Retrieved March 13, 2026, from [Link]

-

VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. (n.d.). Rasayan J. Chem. Retrieved March 13, 2026, from [Link]

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. (2013, February 18). MDPI. Retrieved March 13, 2026, from [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 4. 2-Cyanopropanoic acid [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 8. Carboxylic acid - Sciencemadness Wiki [sciencemadness.org]

3-Cyano-3-(4-methoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

3-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS No. 32856-74-9) is a highly versatile, bifunctional organic building block. Featuring both a reactive nitrile group and a carboxylic acid moiety flanking an electron-rich 4-methoxyphenyl ring, this compound serves as a critical intermediate in advanced pharmaceutical synthesis. It is predominantly utilized in the development of γ -aminobutyric acid (GABA) derivatives (such as Baclofen analogs), pyrrolidinones, and substituted succinimides targeting central nervous system (CNS) receptors.

This whitepaper outlines the optimal synthetic strategies, mechanistic causality, and analytical validation required to handle and synthesize this compound at a high level of chemical integrity.

Mechanistic Pathways & Synthetic Strategy

The synthesis of 3-cyano-3-arylpropanoic acids generally relies on two competing retrosynthetic disconnections:

-

Route A (Alkylation Strategy): α -Alkylation of an arylacetonitrile with a haloacetate, followed by saponification.

-

Route B (Cyanation Strategy): Michael addition of a cyanide source to a 4-methoxycinnamic acid derivative.

As detailed in foundational methodologies for [1] and [2], Route A is the industry standard.

Causality of Route Selection: Route B requires the handling of highly toxic cyanide salts (e.g., KCN, HCN) and often suffers from poor regioselectivity, yielding mixtures of 1,2- and 1,4-addition products. Conversely, Route A leverages the predictable acidity of the benzylic proton in 4-methoxyphenylacetonitrile (pKa ≈ 16–18). By using a strong base, quantitative enolate formation is achieved, driving a clean SN2 displacement that is highly scalable and avoids extreme toxicity risks.

Synthetic workflow for 3-cyano-3-(4-methoxyphenyl)propanoic acid via alkylation.

Experimental Protocols: The Alkylation-Saponification Workflow

The following protocol is designed as a self-validating system , ensuring that researchers can confirm the success of each step through observable physical and chemical changes before proceeding.

Phase 1: Carbanion Generation and Alkylation

-

Preparation of the Carbanion: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Causality: THF acts as an optimal solvent by coordinating the Na+ ions, thereby increasing the nucleophilicity of the resulting carbanion. The 0 °C temperature is critical to control the highly exothermic deprotonation and prevent oxidative degradation of the electron-rich 4-methoxyphenyl ring.

-

-

Nitrile Addition: Add 4-methoxyphenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Validation Checkpoint: The cessation of bubbling ( H2 gas) serves as a visual, self-validating indicator that quantitative deprotonation has occurred.

-

-

Electrophilic Quench: Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: Ethyl bromoacetate is chosen over the chloro-derivative because the bromide ion is a superior leaving group. This allows the alkylation to proceed cleanly at room temperature, suppressing unwanted dialkylation side-reactions.

-

-

Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show the disappearance of the starting nitrile ( Rf≈0.4 ) and the appearance of the ester product ( Rf≈0.6 ).

-

Phase 2: Saponification and Isolation

-

Hydrolysis: Dissolve the crude ethyl 3-cyano-3-(4-methoxyphenyl)propanoate in a 1:1 mixture of THF and Methanol. Add 2.0 M aqueous NaOH (2.0 eq). Stir at room temperature for 2 hours.

-

Causality: The mixed solvent system ensures that both the lipophilic ester and the aqueous hydroxide are completely miscible, accelerating the hydrolysis kinetics.

-

-

Phase Partitioning: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Diethyl Ether ( Et2O ).

-

Validation Checkpoint: This step relies on phase-transfer dynamics. Unreacted organic impurities partition into the ether layer, while the desired product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

-

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1.0 M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

-

Validation Checkpoint: The sudden precipitation of a white solid upon reaching pH 2 confirms the protonation of the carboxylate.

-

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the quantitative metrics of the synthetic routes and the expected analytical signatures of the final product are summarized below.

Table 1: Comparative Metrics of Synthetic Routes

| Metric | Route A (Alkylation of Nitrile) | Route B (Cyanation of Cinnamate) |

| Overall Yield | 75 - 85% | 40 - 55% |

| Regioselectivity | >98% (Direct C-C bond formation) | ~70% (Mixed 1,2 and 1,4 additions) |

| Primary Reagents | 4-Methoxyphenylacetonitrile, Ethyl bromoacetate | 4-Methoxycinnamic acid, KCN / HCN |

| Safety Profile | Moderate (Requires handling NaH) | High Risk (Highly toxic cyanide salts) |

| Scalability | Excellent (Standard pilot-plant operations) | Poor (Requires specialized cyanide scrubbers) |

Table 2: Expected Analytical Characterization (3-Cyano-3-(4-methoxyphenyl)propanoic acid)

| Technique | Key Spectral Features | Diagnostic Significance |

| 1H NMR (400 MHz, DMSO-d6) | δ 12.6 (br s, 1H), 7.3 (d, 2H), 6.9 (d, 2H), 4.2 (t, 1H), 3.7 (s, 3H), 2.9 (d, 2H) | Confirms the presence of the carboxylic proton, para-substituted aromatic ring, and the methine/methylene spin system. |

| 13C NMR (100 MHz, DMSO-d6) | δ 171.5 (C=O), 159.2 (Ar-C-O), 120.1 (C ≡ N), 55.4 (OCH3), 39.8 (CH), 37.2 (CH2) | Validates the carbon skeleton, particularly the orthogonal nitrile and carboxylic acid carbons. |

| FT-IR (ATR, cm⁻¹) | 3300-2500 (broad, O-H), 2245 (sharp, C ≡ N), 1710 (sharp, C=O) | The coexistence of the nitrile and carboxylic acid functional groups is definitively confirmed. |

| HRMS (ESI-) | m/z calculated for C11H10NO3 [M-H]-: 204.0666; Found: 204.0661 | Confirms the exact mass and molecular formula. |

Downstream Applications in Drug Development

The true value of 3-cyano-3-(4-methoxyphenyl)propanoic acid lies in its orthogonal reactivity. The nitrile and carboxylic acid groups can be manipulated independently to generate complex pharmacophores [3].

-

GABA Analogs & Pyrrolidinones: Catalytic hydrogenation of the nitrile group (using H2 over Pd/C or Raney Nickel) yields a primary amine, which spontaneously cyclizes under mildly acidic conditions to form 4-(4-methoxyphenyl)pyrrolidin-2-one. If the cyclization is prevented, the open-chain form acts as a potent Baclofen analog.

-

Arylsuccinic Acids: Strong acidic hydrolysis of the nitrile converts it into a second carboxylic acid, yielding 2-(4-methoxyphenyl)succinic acid, a precursor to succinimide-based anticonvulsants.

Downstream transformation to GABA analogs, succinic acids, and pyrrolidinones.

References

An In-depth Technical Guide to the Solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-cyano-3-(4-methoxyphenyl)propanoic acid in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It delves into the molecular structure of the target compound to predict its solubility behavior and offers a detailed, step-by-step protocol for empirical solubility determination. This guide is designed to be a foundational resource, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound like 3-cyano-3-(4-methoxyphenyl)propanoic acid, which possesses multiple functional groups, understanding its interaction with various solvents is paramount for its development and application. This guide provides a detailed exploration of its predicted solubility based on its structural attributes and outlines a robust experimental framework for its quantitative assessment.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 3-cyano-3-(4-methoxyphenyl)propanoic acid features several key functional groups that dictate its overall polarity and solubility:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar solvents.[1][2][3][4] Carboxylic acids are known to be soluble in less polar organic solvents such as ethers, alcohols, and chloroform.[1][2][3]

-

Cyano Group (-C≡N): The nitrile group is highly polar due to the electronegativity of the nitrogen atom, contributing to dipole-dipole interactions.[5][6][7] Nitriles are often soluble in polar organic solvents.[5][6][7]

-

4-Methoxyphenyl Group: This aromatic moiety is largely non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar solvents. The methoxy group (-OCH3) adds some polarity.

Based on this combination of polar and non-polar functionalities, 3-cyano-3-(4-methoxyphenyl)propanoic acid is anticipated to exhibit a broad solubility profile, with a preference for polar aprotic and protic organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in a range of organic solvents, categorized by their polarity. These predictions are derived from established chemical principles and require experimental validation.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and cyano groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polarity of the solvents can also effectively solvate the polar functional groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar cyano and carboxylic acid groups.[7] The lack of a hydrogen-donating group prevents the formation of hydrogen bonds with the solvent, but the overall polarity is sufficient for good solubility. |

| Ethers | Diethyl Ether, THF | Moderate | Ethers are less polar than alcohols but can act as hydrogen bond acceptors for the carboxylic acid group.[1][2][3] The non-polar alkyl and aromatic portions of the solute will interact favorably with the ether. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can solvate the aromatic ring and the alkyl chain of the molecule. Chloroform can also act as a weak hydrogen bond donor to the carbonyl oxygen and nitrile nitrogen. |

| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring of the solvents will have favorable van der Waals interactions with the methoxyphenyl group of the solute. However, the polar functional groups of the solute will be poorly solvated, limiting overall solubility. |

| Non-Polar | Hexane, Heptane | Low | The large, non-polar hydrocarbon chains of these solvents will not effectively solvate the polar carboxylic acid and cyano groups, leading to poor solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in various organic solvents.

Materials and Equipment

-

3-cyano-3-(4-methoxyphenyl)propanoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-cyano-3-(4-methoxyphenyl)propanoic acid into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH (in aqueous or protic systems): The carboxylic acid group is ionizable. In basic conditions, it will deprotonate to form a carboxylate salt, which is significantly more polar and therefore more soluble in polar solvents.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[8]

-

Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in organic solvents. By understanding the interplay of its functional groups and the properties of the solvents, researchers can make informed decisions for various experimental and industrial processes. The provided experimental protocol offers a robust framework for obtaining precise and accurate solubility data, which is indispensable for the successful development and application of this compound.

References

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). [Link]

-

15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2024, October 16). [Link]

-

15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30). [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). [Link]

-

Nitrile Definition, Functional Group & Structure - Study.com. (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. - Allen. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Summary of Organic Functions: Nitriles and Isonitriles - Teachy. (n.d.). [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). [Link]

-

SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. (n.d.). [Link]

-

Carboxylic acid - Wikipedia. (n.d.). [Link]

-

Solubility of Organic Compounds - Chemistry. (2023, August 31). [Link]

-

Product Class 5: Nitriles. (n.d.). [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. study.com [study.com]

- 6. allen.in [allen.in]

- 7. teachy.ai [teachy.ai]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Stability and storage conditions for 3-cyano-3-(4-methoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Stability and Storage of 3-cyano-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for 3-cyano-3-(4-methoxyphenyl)propanoic acid. As a substituted malonic acid derivative, its unique structural features—a nitrile group, a carboxylic acid, and a methoxy-substituted phenyl ring—dictate its stability profile. This document delineates the primary degradation pathways, including decarboxylation and hydrolysis, and offers a scientific rationale for the recommended storage and handling procedures. Furthermore, it outlines detailed experimental protocols for conducting forced degradation and long-term stability studies to ensure the integrity of the compound in research and development settings.

Chemical and Physical Profile

3-cyano-3-(4-methoxyphenyl)propanoic acid is a crystalline solid. A thorough understanding of its solid-state properties is crucial for its handling and storage.[1] The solid form's stability can be influenced by factors such as crystallinity and polymorphism.[2][3] Different polymorphic forms of a compound can exhibit varying melting points, solubilities, and stability.[4]

| Property | Value/Information |

| IUPAC Name | 3-cyano-3-(4-methoxyphenyl)propanoic acid |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| Key Functional Groups | Carboxylic acid, Nitrile, Methoxy-substituted phenyl ring |

The methoxy group at the para position of the phenyl ring is an electron-donating group through resonance, which can influence the reactivity of the molecule.[5][6]

Potential Degradation Pathways

The chemical structure of 3-cyano-3-(4-methoxyphenyl)propanoic acid suggests two primary pathways for degradation under suboptimal conditions: decarboxylation and hydrolysis of the nitrile group.

Decarboxylation

As a derivative of malonic acid, this compound is susceptible to decarboxylation, particularly when heated.[7] This process involves the loss of carbon dioxide from the carboxylic acid group. The reaction is thought to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable nitrile.[7] While often requiring heat, some malonic acid derivatives can undergo decarboxylation even at room temperature under certain conditions.[8][9][10]

Caption: Proposed decarboxylation degradation pathway.

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide.[11][12] This reaction typically requires heat and the presence of water.[13]

-

Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid.[13][14] The reaction proceeds through an amide intermediate.[15]

-

Basic Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.[12][14] Milder basic conditions may favor the formation of the amide as the final product.[11]

Caption: Proposed nitrile hydrolysis degradation pathways.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of 3-cyano-3-(4-methoxyphenyl)propanoic acid, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[16] Refrigeration (2-8 °C) is recommended for long-term storage.[17] | Lower temperatures slow down the rates of potential degradation reactions, particularly decarboxylation. |

| Light | Protect from direct sunlight and strong light.[17] | To prevent potential photolytic degradation. |

| Atmosphere | Store in a tightly closed container.[16][18][19] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or for highly sensitive applications. | To protect from moisture, which can facilitate hydrolysis, and from atmospheric oxygen. |

| pH | Avoid contact with strong acids and bases. | To prevent acid- or base-catalyzed hydrolysis of the nitrile group. |

| Incompatible Materials | Store away from strong oxidizing agents.[17][20] | To prevent potential oxidation of the molecule. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should include forced degradation studies to identify potential degradation products and pathways, as well as long-term stability studies under recommended storage conditions.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of 3-cyano-3-(4-methoxyphenyl)propanoic acid in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 24 hours).

-

Basic Stress: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours). Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Stress: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor.

-

Thermal Stress (Solid State): Place a known quantity of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C) for an extended period (e.g., 7 days).

-

Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and analyze by a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term Stability Study Protocol

-

Sample Packaging: Place accurately weighed samples of 3-cyano-3-(4-methoxyphenyl)propanoic acid into vials made of an inert material (e.g., amber glass) and seal them tightly.

-

Storage Conditions: Store the vials under the recommended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Conclusion

The stability of 3-cyano-3-(4-methoxyphenyl)propanoic acid is primarily influenced by its susceptibility to decarboxylation and nitrile hydrolysis. Adherence to the recommended storage conditions—cool, dry, and protected from light, in a tightly sealed container—is paramount to ensure its integrity over time. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound, a critical step in its journey from the laboratory to potential therapeutic applications.

References

-

Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters, 13(9), 2322–2325. Available from: [Link]

-

Organic Syntheses. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-carbonyldiimidazole. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available from: [Link]

-

Solitek Pharma. (2025). Critical Factors in the Stability of Pharmaceutical Solid Forms. Available from: [Link]

-

Scientific Research Publishing. (2014). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry, 4, 221-227. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

-

Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Available from: [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Available from: [Link]

-

Bar, G., & Afek, A. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4766–4769. Available from: [Link]

-

Vici Health Sciences. (2025). Solid State Properties of Drugs. Available from: [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]

-

Crystal Growth & Design. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Available from: [Link]

-

Koenigbauer, M. J., Brooks, S. H., Rullo, G., & Couch, R. A. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939–944. Available from: [Link]

-

Pharmaceutical Technology. (2025). Exploring Solid-State Chemistry. Available from: [Link]

-

MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(6), 1779-1782. Available from: [Link]

-

Tetrahedron. (1994). The effect of the methoxy group on the geometry of the benzene ring supported by crystal structure studies and Ab Initio Calculations. Tetrahedron, 50(1), 1-12. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available from: [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Available from: [Link]

-

The Journal of Organic Chemistry. (2004). Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. 69(15), 5039–5047. Available from: [Link]

-

Diva. (2020). Synthesis and Investigation of nitrile containing polymers derived from lignin. Available from: [Link]

-

Hill Brothers Chemical Company. (2001). Propionic Acid MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

Synerzine. (2020). SAFETY DATA SHEET Propanoic acid, 2-oxo-. Available from: [Link]

-

ResearchGate. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Available from: [Link]

-

Penta. (2025). Propionic acid Safety Data Sheet. Available from: [Link]

-

PubMed. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Available from: [Link]

-

Loba Chemie. (n.d.). Propionic Acid MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

ACS Medicinal Chemistry Letters. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. 5(4), 400–404. Available from: [Link]

-

ResearchGate. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

-

ACS Publications. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Available from: [Link]

-

Springer. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Reviews of Environmental Contamination and Toxicology, 237, 1-35. Available from: [Link]

-

PubMed. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Available from: [Link]

-

MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3467. Available from: [Link]

-

LookChem. (n.d.). 30044-91-8. Available from: [Link]

-

PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

Sources

- 1. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 2. solitekpharma.com [solitekpharma.com]

- 3. pharmtech.com [pharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole [organic-chemistry.org]

- 9. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. tutorchase.com [tutorchase.com]

- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 16. keyorganics.net [keyorganics.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. perstorp.com [perstorp.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. aksci.com [aksci.com]

Homologs and analogs of 3-cyano-3-(4-methoxyphenyl)propanoic acid

The Chemical Space of β -Cyano- β -Arylpropanoic Acids: Homologs, Analogs, and Applications in GABAergic Drug Development

Introduction & Mechanistic Rationale

The compound 1 (CAS 32856-74-9) is a highly functionalized aliphatic intermediate characterized by a carboxylic acid backbone and a β -positioned nitrile group[1]. In the realm of medicinal chemistry and drug development, this structural topology is not an end-product but a pivotal keystone.

Mechanistically, the β -cyano group acts as a masked primary amine. When subjected to catalytic hydrogenation, the nitrile is reduced to an aminomethyl group (–CH₂NH₂). This transformation effectively extends the carbon chain by one atom, converting the propanoic acid scaffold into a γ -amino acid[2]. This specific framework—a γ -aminobutyric acid (GABA) backbone with an aryl substituent at the β -position—is the defining pharmacophoric feature of gabapentinoids and central nervous system (CNS) depressants such as 3 (often referred to as 4-methoxy-phenibut)[3].

The causality behind utilizing the cyano-acid route over direct amination lies in its modularity. The Knoevenagel condensation followed by Michael addition allows chemists to install virtually any aryl group at the β -position with high regioselectivity, creating a robust, scalable pathway for synthesizing a wide library of neuroactive analogs.

Structural Homologs and Analogs

The chemical space surrounding 3-cyano-3-(4-methoxyphenyl)propanoic acid is defined by variations in the aryl substituent (analogs) or the aliphatic chain length (homologs). Modifying the para-position of the phenyl ring drastically alters the lipophilicity and blood-brain barrier (BBB) permeability of the resulting GABAergic drug.

Table 1: Key β -Cyano Analogs and their Target GABAergic Derivatives

| Precursor Compound | CAS Number | Aryl Substitution | Target GABAergic Drug |

| 4 [4] | 16051-87-9 | None (H) | GABA (Endogenous neurotransmitter) |

| 5 [5] | 14387-18-9 | Phenyl | Phenibut |

| 3-Cyano-3-(4-chlorophenyl)propanoic acid | N/A | 4-Chlorophenyl | Baclofen |

| 3-Cyano-3-(4-methylphenyl)propanoic acid | N/A | 4-Methylphenyl | Tolibut |

| 3-Cyano-3-(4-methoxyphenyl)propanoic acid | 32856-74-9 | 4-Methoxyphenyl | 4-Methoxy-phenibut |

Note on Homologs: Extending the aliphatic chain to yield 4-cyano-4-arylbutanoic acids provides access to δ -amino acids, which exhibit distinct binding affinities at GABA B receptors compared to their γ -counterparts.

Fig 1: Logical relationship mapping beta-cyano precursors to their corresponding GABAergic drugs.

Experimental Workflows & Self-Validating Protocols

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid and its subsequent conversion to a GABA analog requires a highly controlled, four-phase sequence. Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity.

Phase 1: Knoevenagel Condensation

Objective: Synthesize ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

-

Procedure: Combine 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add catalytic amounts of piperidine (0.05 eq) and glacial acetic acid (0.05 eq). Reflux the mixture under a Dean-Stark trap to azeotropically remove water.

-

Causality: Piperidine and acetic acid form piperidinium acetate, a bifunctional catalyst. It forms a highly electrophilic iminium ion with the aldehyde, drastically lowering the LUMO and accelerating nucleophilic attack by the enolate of ethyl cyanoacetate. Toluene is chosen to drive the equilibrium forward via physical water removal.

-

Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot is entirely consumed and water ceases to collect in the Dean-Stark trap.

Phase 2: Cyanide Conjugate Addition

Objective: Synthesize ethyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate.

-

Procedure: Dissolve the Knoevenagel adduct in an ethanol/water mixture (8:2). Slowly add potassium cyanide (KCN, 1.2 eq) at 0°C, then allow to warm to room temperature.

-

Causality: The highly electron-deficient alkene undergoes a Michael addition. The polar protic solvent (EtOH/H₂O) is critical; it stabilizes the transition state and rapidly protonates the resulting enolate, preventing a reversible retro-Michael reaction.

-

Self-Validation (IPC): Analyze via IR spectroscopy. The appearance of a strong aliphatic nitrile stretch (~2250 cm⁻¹) and the disappearance of the conjugated alkene stretch validate successful conjugate addition.

Phase 3: Hydrolysis and Decarboxylation

Objective: Yield the target1[1].

-

Procedure: Suspend the dinitrile intermediate in 6M HCl and heat to reflux (100°C) for 12 hours. Cool, extract with ethyl acetate, and recrystallize from ethanol.

-

Causality: Why acidic over basic hydrolysis? Basic hydrolysis of α -cyano esters often triggers complex retro-aldol or retro-Michael side reactions. Acidic conditions safely hydrolyze both the ester and the α -nitrile to carboxylic acids, yielding a β -diacid intermediate. At reflux, this geminal diacid undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state[2].

-

Self-Validation (IPC): Monitor gas evolution. The cessation of CO₂ bubbling serves as a macroscopic, self-validating indicator that decarboxylation is complete.

Phase 4: Nitrile Reduction to GABA Analog

-

Procedure: Dissolve the Phase 3 product in methanolic ammonia. Add Raney Nickel catalyst and stir under an H₂ atmosphere (50 psi) at 40°C.

-

Causality: Ammonia is strictly required to suppress the formation of secondary amines. During hydrogenation, the primary amine intermediate can attack unreacted imine; an excess of ammonia shifts the equilibrium away from this dimerization, ensuring high yields of the primary γ -amino acid.

Fig 2: Synthetic workflow from 4-methoxybenzaldehyde to GABA analog via cyano intermediate.

References

- ChemScene:32856-74-9 | 3-Cyano-3-(4-methoxyphenyl)propanoic acid.

- PubChem (NIH):4-Amino-3-(4-methoxyphenyl)butanoic acid | C11H15NO3 | CID 13903175.

- PubChem (NIH):3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625.

- PubChem (NIH):3-Cyanopropanoic acid | C4H5NO2 | CID 263086.

- Thieme Connect:Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug.

Sources

- 1. chemscene.com [chemscene.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 4-Amino-3-(4-methoxyphenyl)butanoic acid | C11H15NO3 | CID 3095537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective Synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid via Conjugate Reduction of α-cyano-4-methoxycinnamic acid

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid, a valuable bifunctional molecule for further chemical elaboration. The protocol centers on the selective reduction of the carbon-carbon double bond in the readily accessible starting material, α-cyano-4-methoxycinnamic acid, using sodium borohydride. This application note elucidates the underlying principles of 1,4-conjugate reduction, details a robust and scalable experimental protocol, and offers insights into the critical parameters governing the reaction's success. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

3-cyano-3-(4-methoxyphenyl)propanoic acid is a versatile synthetic intermediate possessing three distinct functional groups: a nitrile, a carboxylic acid, and an electron-rich aromatic ring. This trifecta of reactivity makes it a desirable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the cyano and carboxylic acid groups on the same benzylic carbon offers a unique handle for a variety of chemical transformations.

The synthesis of this target molecule from α-cyano-4-methoxycinnamic acid is an excellent case study in chemoselective reduction. The starting material is an α,β-unsaturated system, presenting multiple potentially reducible functional groups. The challenge lies in selectively reducing the carbon-carbon double bond while preserving the nitrile and carboxylic acid moieties. This application note details a reliable method to achieve this selectivity using sodium borohydride, a mild and accessible reducing agent.

The Chemistry of Selective Reduction

The selective reduction of the conjugated double bond in α-cyano-4-methoxycinnamic acid is achieved through a 1,4-conjugate addition (or Michael addition) of a hydride ion.

The Principle of 1,4-Conjugate Addition

In an α,β-unsaturated carbonyl or cyano compound, the π-electrons are delocalized across the C=C-C=O (or C=C-C≡N) system. This delocalization creates electrophilic character at both the carbonyl/nitrile carbon (the "2-position") and the β-carbon (the "4-position"). Nucleophiles can therefore attack at either site.

-

1,2-Addition: "Hard" nucleophiles, such as organolithium reagents, tend to attack the more polarized carbonyl/nitrile carbon directly.

-

1,4-Addition (Conjugate Addition): "Softer" nucleophiles, including hydride donors like sodium borohydride, can preferentially attack the β-carbon. This is often favored in conjugated systems as it leads to a more stable enolate intermediate.

Sodium borohydride (NaBH₄) is typically known for the 1,2-reduction of aldehydes and ketones to their corresponding alcohols.[1][2] However, in the case of α,β-unsaturated systems, the reaction pathway can be tuned to favor 1,4-addition, leading to the saturation of the carbon-carbon double bond.[3][4] The presence of both a cyano and a carboxylic acid group in the starting material electronically influences the reactivity of the conjugated system, making the β-carbon susceptible to hydride attack.

Reaction Mechanism

The accepted mechanism for the sodium borohydride-mediated conjugate reduction of α-cyano-4-methoxycinnamic acid is as follows:

-

Deprotonation: The carboxylic acid group of the starting material is first deprotonated by the basic reaction medium (sodium bicarbonate) to form the corresponding carboxylate. This step is crucial as it prevents the reduction of the carboxylic acid and enhances the solubility of the substrate in the aqueous-methanolic solvent.

-

Hydride Attack: A hydride ion (H⁻), delivered from sodium borohydride, attacks the electrophilic β-carbon of the α,β-unsaturated system. This is the key 1,4-addition step.

-

Enolate Formation: The attack of the hydride ion results in the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction mixture (in this case, likely the methanol or water solvent) to yield the final saturated product.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final product.

Synthesis of Starting Material: α-Cyano-4-methoxycinnamic acid

This protocol is based on the Knoevenagel condensation of p-anisaldehyde with cyanoacetic acid.[5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisaldehyde | 136.15 | 60.7 mL (68.1 g) | 0.50 |

| Cyanoacetic Acid | 85.06 | 42.5 g | 0.50 |

| Ammonium Acetate | 77.08 | 7.5 g | 0.097 |

| Pyridine | 79.10 | 70 mL | - |

| Toluene | 92.14 | 390 mL | - |

| 10% Aqueous HCl | - | As needed | - |

| Methanol | 32.04 | For recrystallization | - |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add p-anisaldehyde (60.7 mL), cyanoacetic acid (42.5 g), ammonium acetate (7.5 g), pyridine (70 mL), and toluene (390 mL).

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until approximately 9 mL of water has been collected.

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

-

Filtration and Washing: Filter the solid precipitate and wash it with a small amount of cold toluene.

-

Acidification: Transfer the solid to a beaker and stir with 10% aqueous HCl to neutralize any remaining base and protonate the product.

-

Isolation and Recrystallization: Filter the solid again, wash with water, and dry. Recrystallize the crude product from methanol to yield pure α-cyano-4-methoxycinnamic acid.

Synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid

This protocol details the selective reduction of the starting material.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| α-cyano-4-methoxycinnamic acid | 203.19 | 52.5 g | 0.258 |

| Sodium Borohydride (NaBH₄) | 37.83 | 30.2 g | 0.798 |

| Saturated Aqueous NaHCO₃ | - | 200 mL | - |

| Methanol | 32.04 | 600 mL | - |

| Diethyl Ether | 74.12 | For extraction | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |

| Toluene | 92.14 | For crystallization | - |

Procedure:

-

Reaction Setup: In a large flask equipped with a magnetic stirrer and an ice bath, prepare a mixture of α-cyano-4-methoxycinnamic acid (52.5 g) in saturated aqueous sodium bicarbonate (200 mL) and methanol (600 mL).

-

Cooling: Cool the stirred mixture to approximately 15°C.

-

Addition of Sodium Borohydride: Portion-wise, add sodium borohydride (30.2 g) to the cooled mixture over a period of 2 hours. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and perform this step in a fume hood. The addition should be slow to control the effervescence and maintain the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the methanol.

-

Workup - Extraction: Partition the remaining aqueous residue between water and diethyl ether. Separate the layers. The product will be in the aqueous layer as its sodium salt.

-

Acidification: Acidify the aqueous layer with a suitable acid (e.g., 2M HCl) until the pH is acidic. A precipitate or an oil may form.

-

Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent in vacuo.

-

Crystallization: The resulting liquid or semi-solid is crystallized from toluene to yield the final product, 3-cyano-3-(4-methoxyphenyl)propanoic acid, as a solid. The reported melting point is 94-95°C.[6]

Workflow and In-Process Validation

A well-defined workflow with in-process controls is essential for ensuring the success and reproducibility of the synthesis.

In-Process Controls and Characterization:

-

Thin Layer Chromatography (TLC): Monitor the progress of the reduction reaction by TLC. The product will have a different Rf value than the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acids are protonated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the vinylic proton signal from the α-cyano-4-methoxycinnamic acid and the appearance of new signals corresponding to the -CH- and -CH₂- protons in the product will confirm the reduction of the double bond.

-

¹³C NMR: Confirmation of the product structure can be obtained by observing the shifts in the carbon signals, particularly the disappearance of the sp² carbons of the double bond and the appearance of sp³ carbon signals.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should show the characteristic stretches for the nitrile (C≡N) around 2250 cm⁻¹, the carboxylic acid O-H (broad) and C=O stretches, and the C-H stretches of the alkane backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Melting Point (MP): A sharp melting point close to the literature value (94-95°C) is a good indicator of purity.[6]

Concluding Remarks

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid via the conjugate reduction of α-cyano-4-methoxycinnamic acid with sodium borohydride is a reliable and efficient method for accessing this versatile synthetic intermediate. The protocol's success hinges on understanding the principles of chemoselective reduction and careful control of reaction conditions. By following the detailed procedures and incorporating the suggested in-process validation steps, researchers can confidently and reproducibly synthesize this valuable compound for their drug discovery and development programs.

References

-

Reactions of Carbon-Carbon Double Bonds. (2021, March 16). Chemistry LibreTexts. [Link]

-

Johnson, M. R., & Rickborn, B. (1969). The sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 34(10), 2206-2211. [Link]

-

Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid. PrepChem.com. [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Competitive reduction of the C–C double bond of α,β-unsaturated carbonyl compounds. ResearchGate. [Link]

-

Lee, D., Kim, D., & Yun, J. (2006). Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles. Angewandte Chemie International Edition, 45(17), 2785-2787. [Link]

-

Remarkably Selective Reduction of the α,β-Carbon−Carbon Double Bond in Highly Activated α,β,γ,δ-Unsaturated Alkenes by the InCl3−NaBH4 Reagent System. ResearchGate. [Link]

-

Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1-8. [Link]

-

Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv. [Link]

-

Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. [Link]

-

A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Royal Society of Chemistry. [Link]

-

Synthesis of α-Cyano-4-methoxycinnamic acid. PrepChem.com. [Link]

Sources

Application Note: 13C NMR Spectroscopic Characterization of 3-Cyano-3-(4-methoxyphenyl)propanoic Acid and Its Derivatives

Introduction & Strategic Context

3-Cyano-3-(4-methoxyphenyl)propanoic acid is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring a chiral center, an electron-rich aromatic ring, and two orthogonal reactive handles (a carboxylic acid and a nitrile), it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, derivatives of 3-cyano-3-arylpropanoic acids are direct precursors to GABAergic analogs, such as Phenibut and Baclofen, where the cyano group is catalytically reduced to a primary amine (1)[1].

For drug development professionals, confirming the structural integrity, regiochemistry, and successful derivatization of this scaffold is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a definitive, non-destructive method to map the carbon framework. The synthesis and characterization of such α-cyano aliphatic compounds require precise 13C NMR interpretation to confirm C(sp3)-H functionalization and track downstream modifications (2)[2].

Mechanistic Insights: Causality in Chemical Shifts

Understanding the 13C NMR spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid requires analyzing the electronic and steric microenvironments of its carbon nuclei. The resolution and structural validation of 3-substituted propanoic acids depend heavily on distinguishing the chiral center and adjacent methylene carbons (3)[3].

-

The Cyano Group (-C≡N): The nitrile group exerts a strong electron-withdrawing inductive effect (-I), which deshields the adjacent C3 methine carbon. However, the sp-hybridized nitrile carbon itself is highly shielded (~119.8 ppm) due to the diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond.

-

The 4-Methoxyphenyl Ring: The methoxy group (-OCH3) acts as a powerful electron-donating group via resonance (+M effect). This strongly shields the ortho carbons (C3', C5') pushing them upfield to ~114.5 ppm, while heavily deshielding the ipso carbon attached directly to the oxygen (C4') to ~159.2 ppm.

-